4-(4-Methylphenyl)pyridine-2-carbaldehyde

Beschreibung

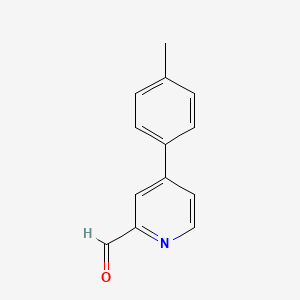

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTALFZGYDQCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254103 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-05-6 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(4-Methylphenyl)pyridine-2-carboxylic acid.

Reduction: 4-(4-Methylphenyl)pyridine-2-methanol.

Substitution: 4-(4-Methylphenyl)-3-nitropyridine-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Synthesis of Bioactive Compounds :

- Antidote Development :

- Coordination Chemistry :

Material Science Applications

- Ligand Development :

- Sensor Technology :

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares key structural features and physicochemical properties of 4-(4-Methylphenyl)pyridine-2-carbaldehyde with its analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methylphenyl group in the target compound increases electron density at the pyridine ring, contrasting with nitro (NO₂) or trifluoromethyl (CF₃) substituents, which enhance electrophilicity .

- Lipophilicity: Chlorophenyl and methylphenyl derivatives exhibit higher logP values (~2.5–3.2), favoring membrane permeability in drug design, whereas polar groups (e.g., CF₃) reduce logP .

- Steric Effects: The bipyridine analog () offers planar geometry for metal coordination, while methyl or chloro substituents introduce steric bulk that may hinder reactivity .

Condensation Reactions

- The aldehyde group in this compound participates in imine formation, as seen in the synthesis of imidazolium compounds (e.g., ). However, its methylphenyl group may slow reaction kinetics compared to nitro-substituted analogs, which react faster due to enhanced electrophilicity .

- In sulfonamide synthesis (), electron-rich aldehydes like the target compound require stronger acid catalysts compared to electron-deficient derivatives.

Coordination Chemistry

- The bipyridine analog () acts as a bidentate ligand in metal complexes, while the mono-pyridine structure of the target compound limits its chelating ability unless paired with additional donor groups .

Biologische Aktivität

4-(4-Methylphenyl)pyridine-2-carbaldehyde, also known as 6-(4-Methylphenyl)pyridine-2-carbaldehyde, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a 4-methylphenyl group, which enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound possesses an aldehyde functional group, which is known for its reactivity with nucleophiles, leading to various biological effects. The 4-methylphenyl substituent contributes to the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular pathways, potentially affecting cell proliferation and apoptosis. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cancer cell modulation.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

In vitro assays, such as the MTT assay, have been employed to determine the IC50 values for these cell lines. The results indicate that this compound exhibits significant cytotoxicity, with varying degrees of effectiveness across different cell types.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| HT-29 | 22.3 |

| MCF-7 | 18.7 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial effects.

Case Studies

- Case Study on HepG2 Cells : A study reported that treatment with this compound resulted in apoptosis in HepG2 cells, characterized by increased caspase activity and DNA fragmentation. These results highlight the potential of this compound in liver cancer therapy.

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 μg/mL against both strains, suggesting its utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)pyridine-2-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions followed by oxidation. For example, analogous pyridine-2-carbaldehyde derivatives are synthesized using catalysts like palladium or copper in solvents such as DMF or toluene . Yield optimization involves adjusting reaction time (e.g., 12-24 hours), temperature (80-120°C), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) enhances purity . Monitoring intermediates by TLC and characterizing final products via NMR and IR ensures reproducibility.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons (δ 7.1–8.5 ppm) and aldehyde protons (δ ~9.8–10.5 ppm) confirm the structure. Splitting patterns distinguish substituents on the pyridine ring .

- IR : Stretching vibrations at ~1670–1700 cm⁻¹ (C=O aldehyde) and ~3050–3100 cm⁻¹ (aromatic C-H) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 645 [M⁺] for analogous compounds) confirm molecular weight, while fragmentation patterns identify structural motifs .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Due to limited toxicity data (acute/chronic effects uncharacterized), handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation/contact; use solvent-resistant nitrile gloves. Store in airtight containers at 2–8°C, segregated from oxidizers. In case of exposure, rinse skin with water and consult a physician .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL refines the molecular geometry (bond angles, torsional strains). For example, SHELX programs resolve positional disorder in aromatic rings and validate aldehyde group orientation. ORTEP-3 generates 3D thermal ellipsoid models to visualize electron density maps . Cross-validate with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies in bond lengths (>0.02 Å) .

Q. How do solvent polarity and catalyst choice influence the compound’s synthesis efficiency?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states in condensation steps. Catalysts like Pd(OAc)₂ improve regioselectivity in pyridine ring formation. For example, Pd-catalyzed Suzuki-Miyaura coupling of 4-methylphenyl boronic acid to pyridine precursors achieves >75% yield . Solvent screening (e.g., toluene vs. THF) via Design of Experiments (DoE) identifies optimal dielectric constants (ε = 2.4–37.5) for intermediate solubility .

Q. What strategies address contradictions between spectroscopic and computational data?

- Methodological Answer : Discrepancies (e.g., NMR chemical shift deviations >0.1 ppm) may arise from solvent effects or conformational flexibility. Recalculate NMR shifts using IEFPCM solvent models (e.g., Gaussian09) to match experimental conditions. For IR, compare experimental carbonyl stretches with scaled DFT frequencies (scale factor ~0.961) . If crystallographic data conflicts, re-examine crystal packing effects or hydrogen bonding using Mercury CSD .

Q. How can the compound’s reactivity be exploited in multi-step syntheses of pharmacologically active derivatives?

- Methodological Answer : The aldehyde group enables Schiff base formation with amines (e.g., hydrazines for hydrazones) or nucleophilic additions (e.g., Grignard reagents). For instance, coupling with sulfonamide precursors (e.g., 4-methylbenzenesulfonamide) yields disulfonamide derivatives with potential bioactivity, as shown in analogous compounds with 80% yields . Monitor reaction progress via LC-MS and isolate products via preparative HPLC (C18 column, acetonitrile/water).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.